

# vistusertib UPLC BEH C18 column chromatography conditions

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## Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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## Vistusertib Analysis: Application Notes

**1. Analytical Method and Significance** A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of **Vistusertib** in human plasma [1] [2]. This method supports clinical pharmacology studies, enabling the exploration of critical **exposure-response relationships** and therapeutic drug monitoring in clinical trials [2]. The assay is particularly valuable for supporting combination therapy trials, such as those with navitoclax, by providing precise measurement of drug concentrations [2] [3].

**2. Key Advantages of the Method** This method offers several improvements over earlier procedures:

- **Simpler Sample Preparation:** Uses protein precipitation instead of solid-phase extraction [2] [3].
- **Faster Analysis:** A total analytical run time of **3 minutes** enhances throughput [1] [2].
- **Sensitivity:** Lower limit of quantitation (LLOQ) of **5 ng/mL**, using only 50  $\mu$ L of plasma [2] [3].
- **Wide Dynamic Range:** The assay range is 5–5,000 ng/mL, extendable to 50,000 ng/mL with a 1:10 dilution [2] [4].

## Detailed Experimental Protocol

### 1. Equipment and Reagents

- **LC System:** Nexera X2 UHPLC system [2].
- **Column:** Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1] [2].
- **Mass Spectrometer:** SCIEX 4500 triple quadrupole, operated with **positive electrospray ionization (ESI+)** [2].
- **Internal Standard:** AZD8055 [2].
- **Mobile Phase:** Acetonitrile-water-formic acid (30:70:0.1, v/v/v) [2].
- **Plasma:** Drug-free sodium heparin human plasma [2].

**2. Chromatographic Conditions** The table below summarizes the core chromatography conditions.

Parameter	Specification
Column	Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2]
Column Temperature	40 °C [2]
Mobile Phase	Acetonitrile : Water : Formic Acid (30:70:0.1, v/v/v) [2]
Elution Mode	Isocratic [2]
Flow Rate	0.15 mL/min [2]
Run Time	3 minutes [1] [2]
Injection Volume	5 μL [2]
Autosampler Temp	5 °C [2]

**3. Mass Spectrometric Conditions** The detection was performed using Multiple Reaction Monitoring (MRM). Key parameters are in the table below.

Parameter	Vistusertib	Internal Standard (AZD8055)
MRM Transition (m/z)	463.1 → 405.1 [2]	466.1 → 408.2 [2]
Ion Spray Voltage	5500 V (Positive) [2]	
Source Temperature	450 °C [2]	

Parameter	Vistusertib	Internal Standard (AZD8055)
Curtain Gas	20 psi [2]	
Collision Gas	8 psi [2]	
Declustering Potential	146 V [2]	
Collision Energy	55 V [2]	53 V [2]

#### 4. Sample Preparation Procedure (Protein Precipitation)

- **Aliquot:** Transfer 50  $\mu\text{L}$  of plasma sample into a glass test tube [2].
- **Precipitate:** Add 200  $\mu\text{L}$  of acetonitrile containing the internal standard AZD8055 (50 ng/mL) [2].
- **Mix:** Vortex-mix the samples thoroughly [2].
- **Centrifuge:** Centrifuge at  $1200 \times g$  for 10 minutes at ambient temperature [2].
- **Inject:** Transfer 200  $\mu\text{L}$  of the supernatant to an autosampler vial for a 5  $\mu\text{L}$  injection [2].

#### 5. Preparation of Calibrants and Quality Controls (QC)

- **Stock Solutions:** Prepare at 1 mg/mL in DMSO and store at  $-20\text{ }^{\circ}\text{C}$  [2].
- **Working Solutions:** Dilute in acetonitrile-water (1:1, v/v) [2].
- **Calibration Curve:** Prepare fresh daily in plasma at concentrations of 5, 10, 50, 100, 200, 500, 1000, and 5000 ng/mL [2].
- **QC Samples:** Prepare at LLOQ (5 ng/mL), Low (15 ng/mL), Medium (400 ng/mL), and High (4000 ng/mL) levels. An additional Above Upper Limit of Quantitation (AULQ) QC at 40,000 ng/mL should be diluted 1:10 (v/v) with blank plasma for analysis [2].

## Method Validation Summary

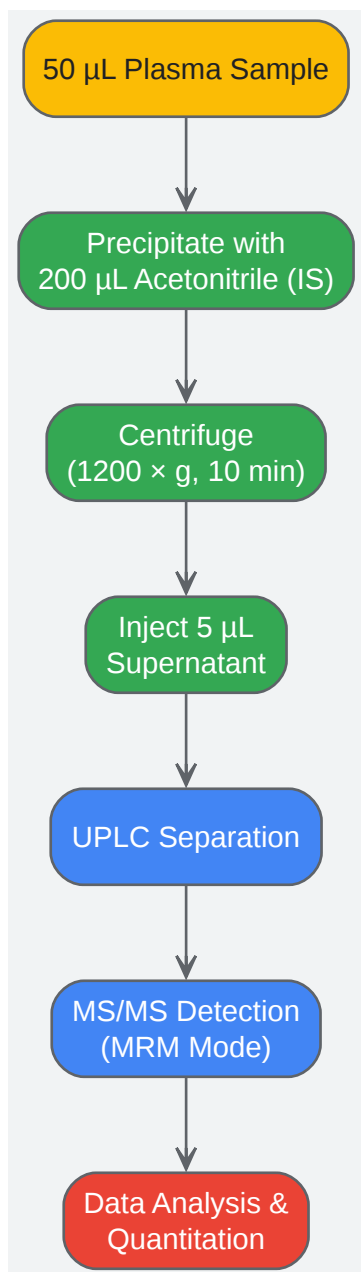
The method has been comprehensively validated according to FDA guidelines [2]. Key performance data are shown in the table.

Validation Parameter	Result
Accuracy	98.7% - 105.7% of nominal concentration [1] [2]

Validation Parameter	Result
Precision (CV)	≤ 10.5% [1] [2]
Assay Range	5 - 5,000 ng/mL [1] [2]
Dilution Integrity	40,000 ng/mL sample diluted 1:10 accurately quantitated [1] [2]
Long-term Stability	At least 29 months at -70 °C [1] [2]

## Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample to result.



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## Key Considerations for Researchers

- **Stability is Key:** For long-term storage, patient plasma samples containing **vistusertib** must be kept at **-70 °C** to maintain stability for the duration of the study [1] [2].
- **Internal Standard Selection:** A stable isotope-labeled internal standard for **vistusertib** was not available at the time of method development. The structurally similar **AZD8055** was successfully used as a suitable surrogate [2] [3].

- **Method Applicability:** This protocol is directly applicable for analyzing patient samples from clinical trials. It has been used to measure plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1] [2].

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To cite this document: Smolecule. [vistusertib UPLC BEH C18 column chromatography conditions].

Smolecule, [2026]. [Online PDF]. Available at:

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